2-Pentanol - d2
CAS No.: 1335435-46-5
Cat. No.: VC0148479
Molecular Formula: C5H10D2O
Molecular Weight: 90.16
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1335435-46-5 |
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Molecular Formula | C5H10D2O |
Molecular Weight | 90.16 |
Introduction
Chemical Properties
Molecular Structure and Identity
The basic structure of 2-pentanol consists of a five-carbon chain with a hydroxyl group (-OH) attached to the second carbon atom . In 2-pentanol - d2, two hydrogen atoms are replaced with deuterium, though the exact positions of deuteration may vary depending on the synthesis method. The compound retains the following identifiers related to its parent structure:
Property | Value |
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Molecular Formula | C₅H₁₀D₂O |
IUPAC Name | Pentan-2-ol-d2 |
Related CAS (parent) | 6032-29-7 |
InChI Key (parent) | JYVLIDXNZAXMDK-UHFFFAOYSA-N |
Average Molecular Weight | ~90.16 g/mol |
Physical Characteristics
While specific physical data for 2-pentanol - d2 is limited in the available sources, the compound's properties can be inferred based on known isotope effects:
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Boiling point: Slightly higher than regular 2-pentanol due to the increased mass
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Melting point: Marginally elevated compared to the non-deuterated compound
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Density: Greater than regular 2-pentanol because of the heavier deuterium atoms
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Solubility: Similar solubility profile to 2-pentanol, which is partially soluble in water
The parent compound 2-pentanol has been described as having a "green taste" and has been detected in various foods including alcoholic beverages, fruits, and milk products .
Synthesis Methods
General Deuteration Approaches
The synthesis of deuterated compounds typically follows several established approaches. For 2-pentanol - d2, the most common methods include:
Catalytic Deuteration
This approach involves the reaction of suitable precursors (such as 2-pentanone) with deuterium gas (D₂) in the presence of appropriate catalysts. The reaction typically requires controlled conditions including elevated pressure and temperature to ensure efficient deuterium incorporation.
Hydrogen-Deuterium Exchange
This method relies on the exchange of hydrogen atoms with deuterium from a deuterium source (such as D₂O or CD₃OD) under acidic or basic conditions. The exchange preferentially occurs at positions that are more acidic or sterically accessible.
Purification and Analysis
After synthesis, 2-pentanol - d2 requires purification to remove unreacted starting materials and side products. Common purification methods include:
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Distillation: Taking advantage of the slightly different boiling points between deuterated and non-deuterated compounds
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Chromatography: Utilizing various chromatographic techniques to separate the desired product
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Recrystallization: For solid derivatives or intermediates
The purity and deuterium incorporation are typically verified using analytical techniques such as NMR spectroscopy and mass spectrometry .
Analytical Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
One of the primary applications of 2-pentanol - d2 is in NMR spectroscopy, where it can serve as:
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An internal standard for quantitative analysis
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A probe to study reaction mechanisms and molecular dynamics
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A reference compound for chemical shift calibration
The presence of deuterium atoms creates distinctive spectral patterns in both ¹H and ¹³C NMR spectra . The deuterium substitution eliminates signals from the substituted positions in ¹H NMR while causing slight shifts in the signals of neighboring nuclei.
Mass Spectrometry
In mass spectrometry, 2-pentanol - d2 exhibits a molecular ion peak at m/z ~90, which is 2 mass units higher than regular 2-pentanol. The fragmentation pattern also shows characteristic shifts for fragments containing the deuterium atoms.
The mass spectrum of the parent compound 2-pentanol shows prominent peaks at m/z values of 45 and 59, which would be modified in the deuterated version depending on the positions of deuteration . These distinctive spectral features make 2-pentanol - d2 valuable for:
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Quantitative analysis using isotope dilution techniques
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Metabolic tracing studies
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Structure elucidation of complex molecules
Research Applications
Metabolic Studies
Deuterated compounds like 2-pentanol - d2 are valuable tools in metabolic research because:
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They behave chemically almost identically to their non-deuterated counterparts
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They can be easily distinguished by analytical instruments
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The deuterium label allows researchers to track the compound through metabolic pathways
This makes 2-pentanol - d2 potentially useful for studying alcohol metabolism and the biological fate of secondary alcohols.
Reaction Mechanism Investigations
The kinetic isotope effect caused by deuterium substitution makes 2-pentanol - d2 valuable for studying reaction mechanisms. The C-D bond is stronger than the C-H bond, leading to different reaction rates when the deuterated position is involved in the rate-determining step of a reaction.
Researchers can exploit these differences to:
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Determine which bonds are broken in the rate-limiting step
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Investigate reaction intermediates
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Elucidate complex reaction pathways
Comparative Analysis
Comparison with Regular 2-Pentanol
The table below compares key aspects of 2-pentanol - d2 with regular 2-pentanol:
Comparison with Other Deuterated Alcohols
Different deuterated alcohols serve various research purposes:
Compound | Typical Deuteration Sites | Primary Applications |
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2-Pentanol - d2 | Varies by synthesis | NMR standards, metabolic tracing |
Ethanol-d6 | Fully deuterated | NMR solvent, metabolic studies |
Methanol-d4 | Fully deuterated | Common NMR solvent |
2-Pentyl-1,1,1,3,3-D5 alcohol | Specific positions (1,1,1,3,3) | Specialized analytical applications |
The choice of deuterated alcohol depends on the specific requirements of the research application, including solubility needs, cost considerations, and the specific molecular interactions being studied.
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